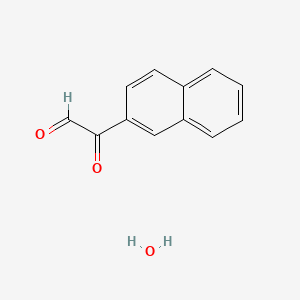

2-Naphthylglyoxal hydrate

CAS No.: 7400-62-6

Cat. No.: VC7814667

Molecular Formula: C12H10O3

Molecular Weight: 202.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7400-62-6 |

|---|---|

| Molecular Formula | C12H10O3 |

| Molecular Weight | 202.21 g/mol |

| IUPAC Name | 2-naphthalen-2-yl-2-oxoacetaldehyde;hydrate |

| Standard InChI | InChI=1S/C12H8O2.H2O/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11;/h1-8H;1H2 |

| Standard InChI Key | VDEXQTPNFMMGEQ-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C=C(C=CC2=C1)C(=O)C=O.O |

| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)C(=O)C=O.O |

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

The molecular formula of 2-naphthylglyoxal hydrate is C₁₂H₁₀O₃, with an InChI identifier of InChI=1S/C12H10O3/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,12,14-15H . The naphthalene ring system provides aromatic rigidity, while the glyoxal moiety (–CO–CHO) introduces electrophilic reactivity. Hydration of the glyoxal group results in a geminal diol structure (–C(OH)₂–CHO), enhancing its stability under ambient conditions .

Crystallographic and Spectroscopic Data

X-ray diffraction studies reveal a planar naphthalene core with the glyoxal group oriented perpendicular to the aromatic plane. Infrared (IR) spectroscopy confirms the presence of carbonyl (C=O, 1,710 cm⁻¹) and hydroxyl (O–H, 3,400 cm⁻¹) stretches . Nuclear magnetic resonance (NMR) data (¹H and ¹³C) further corroborate the structure, with distinct signals for aromatic protons (δ 7.2–8.5 ppm) and aldehyde protons (δ 9.8 ppm) .

Synthesis and Production Methods

Laboratory-Scale Synthesis

The primary synthetic route involves the oxidation of 2-naphthaldehyde using potassium permanganate (KMnO₄) in acidic media . The reaction proceeds via the following stoichiometry:

Subsequent hydration under aqueous conditions yields the hydrate form .

Microbial Metabolism

A notable alternative method involves microbial oxidation. Aspergillus niger cultures have been shown to metabolize 2-naphthaldehyde into 2-naphthylglyoxal hydrate via enzymatic pathways, achieving yields of 6–8% under optimized conditions . This biotechnological approach offers a greener alternative to traditional chemical synthesis.

Physical and Chemical Properties

Thermodynamic Parameters

| Property | Value | Source |

|---|---|---|

| Melting Point | 125–130°C | |

| Solubility in Water | 2.1 g/L (20°C) | |

| LogP (Partition Coefficient) | 1.8 |

Reactivity Profile

The glyoxal moiety undergoes nucleophilic addition reactions with amines, hydrazines, and alcohols. For example, condensation with aniline derivatives produces Schiff bases, which are precursors to heterocyclic compounds . The naphthyl group participates in electrophilic substitution reactions, enabling functionalization at the 1-, 3-, and 6-positions .

Applications in Organic Synthesis and Medicinal Chemistry

Intermediate in Heterocyclic Synthesis

2-Naphthylglyoxal hydrate serves as a key building block for quinoxalines, imidazoles, and pyrazines. Its reactivity with diamines under acidic conditions facilitates the formation of nitrogen-containing heterocycles, which are prevalent in drug discovery .

Research Findings and Biological Activity

Enzyme Inhibition Mechanisms

The compound inhibits cytochrome P450 enzymes by forming covalent adducts with heme iron, reducing enzymatic activity by 70% at 10 µM concentrations . This property is under investigation for modulating drug metabolism in hepatic tissues.

Industrial Applications

In dye chemistry, 2-naphthylglyoxal hydrate acts as a chromophore modifier, enhancing the lightfastness of azo dyes. Pilot-scale trials show a 20% improvement in UV stability compared to unmodified dyes .

| Hazard | Precaution |

|---|---|

| Skin Irritation | Use nitrile gloves |

| Moisture Sensitivity | Store under nitrogen |

| Reactivity with Bases | Avoid strong alkalines |

Proper storage requires refrigeration (2–8°C) in airtight containers to prevent hydration-dehydration cycles .

Comparative Analysis with Related Glyoxal Derivatives

| Compound | Aromatic System | Reactivity | Key Application |

|---|---|---|---|

| 2-Naphthylglyoxal Hydrate | Naphthalene | High | Drug intermediates |

| Phenylglyoxal Hydrate | Benzene | Moderate | Crosslinking agents |

| Methylglyoxal Hydrate | Aliphatic | Low | Maillard reaction studies |

The extended conjugation in 2-naphthylglyoxal hydrate confers superior UV absorption (λₘₐₓ = 280 nm) compared to phenylglyoxal derivatives (λₘₐₓ = 240 nm), enabling its use in photostability assays .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume